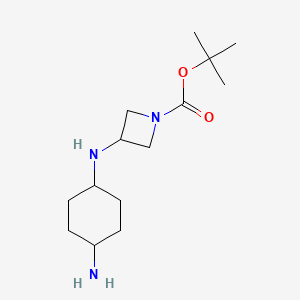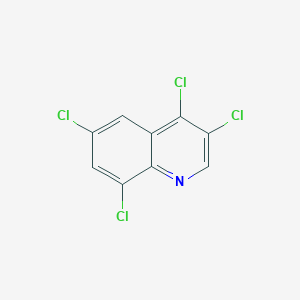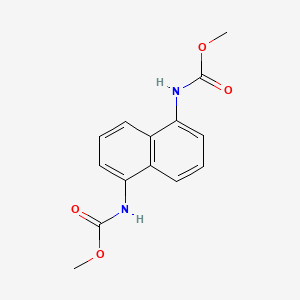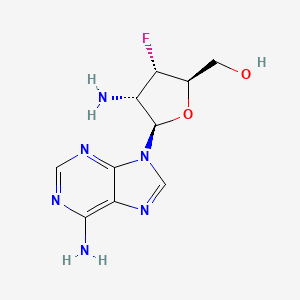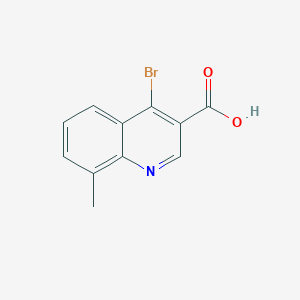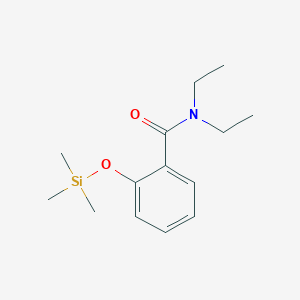
N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-((Trimethylsilyl)oxy)benzamid: ist eine organische Verbindung mit der Summenformel C14H23NOSi . Es ist ein Derivat des Benzamids, wobei die Wasserstoffatome am Stickstoff durch Diethylgruppen ersetzt sind und die Hydroxylgruppe am Benzolring durch eine Trimethylsilylgruppe ersetzt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N,N-Diethyl-2-((Trimethylsilyl)oxy)benzamid beinhaltet typischerweise die Reaktion von 2-Hydroxybenzamid mit Trimethylsilylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion verläuft unter milden Bedingungen, üblicherweise bei Raumtemperatur, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion von N,N-Diethyl-2-((Trimethylsilyl)oxy)benzamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Prozess beinhaltet eine sorgfältige Kontrolle von Temperatur, Druck und Reaktionszeit, um eine effiziente Produktion zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: N,N-Diethyl-2-((Trimethylsilyl)oxy)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in Amine oder andere reduzierte Formen umwandeln.
Substitution: Die Trimethylsilylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Oxide und Hydroxyl-Derivate.
Reduktion: Amine und andere reduzierte Formen.
Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-((Trimethylsilyl)oxy)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Silylethern und anderen Derivaten.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N,N-Diethyl-2-((Trimethylsilyl)oxy)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trimethylsilylgruppe erhöht die Stabilität und Reaktivität der Verbindung, wodurch sie an verschiedenen chemischen Reaktionen teilnehmen kann. Die Diethylgruppen am Stickstoffatom sorgen für sterische Hinderung, was die Gesamtreaktivität und Selektivität der Verbindung in Reaktionen beeinflusst.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The diethyl groups on the nitrogen atom provide steric hindrance, influencing the compound’s overall reactivity and selectivity in reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Benzamid: Die Stammverbindung mit einer einfacheren Struktur und anderer Reaktivität.
N,N-Diethylbenzamid: Ähnliche Struktur, aber ohne die Trimethylsilylgruppe.
2-((Trimethylsilyl)oxy)benzamid: Ähnliche Struktur, aber ohne die Diethylgruppen am Stickstoff.
Einzigartigkeit: N,N-Diethyl-2-((Trimethylsilyl)oxy)benzamid ist einzigartig aufgrund des Vorhandenseins sowohl von Diethyl- als auch von Trimethylsilylgruppen, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Kombination macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
88769-08-8 |
|---|---|
Molekularformel |
C14H23NO2Si |
Molekulargewicht |
265.42 g/mol |
IUPAC-Name |
N,N-diethyl-2-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C14H23NO2Si/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17-18(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
BXLKGJRAPQSMCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=CC=C1O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



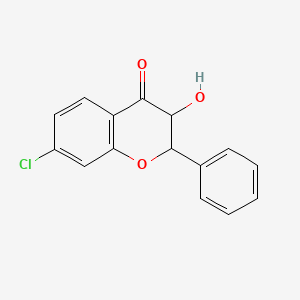

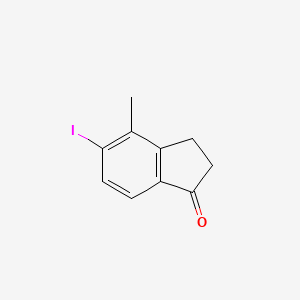
![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)
